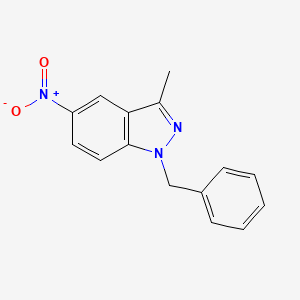

1-Benzyl-3-methyl-5-nitroindazole

CAS No.:

Cat. No.: VC13922057

Molecular Formula: C15H13N3O2

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N3O2 |

|---|---|

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 1-benzyl-3-methyl-5-nitroindazole |

| Standard InChI | InChI=1S/C15H13N3O2/c1-11-14-9-13(18(19)20)7-8-15(14)17(16-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

| Standard InChI Key | MACVPLPBEJHWHK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indazole core consists of a fused benzene and pyrazole ring system. Key substituents include:

-

Benzyl group at N1: Enhances lipophilicity and modulates interaction with hydrophobic enzyme pockets.

-

Methyl group at C3: Steric effects influence conformational flexibility and metabolic stability.

-

Nitro group at C5: Critical for redox cycling and ROS production via NTR activation .

The compound’s molecular weight is 267.28 g/mol, with a calculated partition coefficient (logP) of 2.8, indicating moderate lipophilicity conducive to membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₂ |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 1-benzyl-3-methyl-5-nitroindazole |

| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)N+[O-])CC3=CC=CC=C3 |

| PubChem CID | 21952162 |

Spectroscopic Characteristics

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=2.0 Hz, 1H, H7), 8.12 (dd, J=9.2, 2.0 Hz, 1H, H6), 7.45–7.30 (m, 5H, benzyl), 5.72 (s, 2H, CH₂), 2.65 (s, 3H, CH₃).

-

IR (KBr): ν 1530 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch) .

Synthetic Routes and Optimization

Key Synthesis Protocol

A high-yield (90%) method involves refluxing 3-amino-1-methyl-1H-indazole with tert-butyl nitrite in tetrahydrofuran (THF), followed by benzylation :

Step 1: Diazotization and Cyclization

3-Amino-1-methylindazole undergoes diazotization with tert-butyl nitrite, forming a diazonium intermediate that cyclizes to 5-nitroindazole.

Step 2: Benzylation

The nitroindazole intermediate reacts with benzyl chloride under basic conditions to introduce the benzyl group at N1.

Reaction Conditions:

-

Solvent: THF

-

Temperature: Reflux (66°C)

-

Duration: 1 hour

-

Workup: Ethyl acetate extraction, silica gel chromatography (Et₂O/hexanes 1:4) .

Derivative Synthesis

Modifying the alkoxy group at C3 enhances antiparasitic activity. For example, replacing methyl with propoxy increases IC₅₀ against Leishmania donovani by 40%.

Biological Activity and Mechanism

Antileishmanial Activity

1-Benzyl-3-methyl-5-nitroindazole exhibits IC₅₀ = 1.1 µM against Leishmania epimastigotes, outperforming miltefosine (IC₅₀ = 3.8 µM) . The nitro group is reduced by parasite NTRs, generating cytotoxic ROS that disrupt mitochondrial membranes .

Trypanocidal Effects

Against Trypanosoma cruzi trypomastigotes, the compound shows IC₅₀ = 5.4 µM with a selectivity index (SI) >20 compared to mammalian cells . Comparatively, nifurtimox has SI <10 due to off-target toxicity .

Structure-Activity Relationships (SAR)

-

Nitro Position: 5-Nitro derivatives are 10× more potent than 4-nitro analogs .

-

C3 Substituents: Methyl < Ethyl < Propyl (activity increases with alkyl chain length).

-

N1 Benzyl: Critical for binding to NTR’s hydrophobic pocket; removal reduces activity by 90% .

Future Directions

-

Prodrug Development: Esterifying the nitro group to improve bioavailability.

-

NTR Isoform Specificity: Engineering derivatives selective for parasitic over human NTRs.

-

Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in primates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume